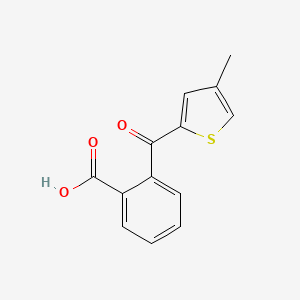![molecular formula C21H10F9N3OS2 B12042895 N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 330643-81-7](/img/structure/B12042895.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida es un compuesto orgánico complejo caracterizado por la presencia de múltiples grupos trifluorometil, un grupo ciano y un grupo tienil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso puede comenzar con la preparación de 3,5-bis(trifluorometil)anilina, seguida de su reacción con reactivos apropiados para introducir los grupos ciano y tienil. El paso final implica la formación del enlace acetamida bajo condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: Los grupos trifluorometil pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica y resistencia a la degradación química.
Mecanismo De Acción
El mecanismo de acción de N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida involucra su interacción con objetivos y vías moleculares. El compuesto puede unirse a proteínas o enzimas específicas, alterando su actividad y provocando diversos efectos biológicos. La presencia de grupos trifluorometil puede aumentar la lipofilia del compuesto, facilitando su interacción con las membranas celulares y los objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
3,3′-5,5′-Tetraisopropildifenol (Dipropofol): Un compuesto con características estructurales similares pero diferentes grupos funcionales.
Disilanos: Compuestos organosilícicos con propiedades electrónicas únicas.
Unicidad
N-[3,5-Bis(trifluorometil)fenil]-2-{[3-ciano-6-(2-tienil)-4-(trifluorometil)-2-piridinil]sulfanil}acetamida destaca por su combinación de grupos trifluorometil, ciano y tienil, que le confieren propiedades químicas y físicas únicas. Estas características lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
330643-81-7 |
|---|---|
Fórmula molecular |
C21H10F9N3OS2 |
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H10F9N3OS2/c22-19(23,24)10-4-11(20(25,26)27)6-12(5-10)32-17(34)9-36-18-13(8-31)14(21(28,29)30)7-15(33-18)16-2-1-3-35-16/h1-7H,9H2,(H,32,34) |
Clave InChI |
BPKYDISWELDUFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)


![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)


![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)


